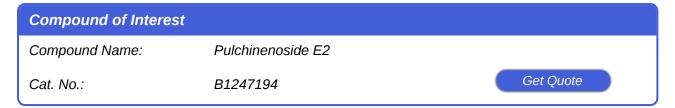


# Pulchinenoside E2: Application Notes for a Dual STAT3 and Autophagy Inhibitor

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## Introduction

**Pulchinenoside E2** (PSE2) is a natural triterpenoid saponin isolated from Pulsatilla chinensis. Recent studies have identified PSE2 as a promising dual-functional inhibitor targeting both the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the cellular process of autophagy.[1][2] This dual inhibitory action makes PSE2 a compound of significant interest for researchers in oncology, particularly in the context of aggressive cancers like triplenegative breast cancer (TNBC), where both STAT3 activation and pro-survival autophagy are critical drivers of metastasis.[1][2]

PSE2 has been shown to selectively inhibit the migration and invasion of TNBC cells.[2] Its mechanism of action involves the direct suppression of the JAK2/STAT3 signaling cascade and the independent blockade of autophagic flux.[1][2] These application notes provide an overview of the quantitative data available for PSE2 and detailed protocols for key experiments to investigate its dual inhibitory effects.

### **Data Presentation**

The following tables summarize the available quantitative data for **Pulchinenoside E2**.

Table 1: In Vitro Cytotoxicity of Pulchinenoside E2



Cell Line	Cancer Type	IC50 Value (µg/mL)	Reference
HL-60	Human Promyelocytic Leukemia	2.6	INVALID-LINK
HS-578T	Triple-Negative Breast Cancer	Data not available	
MDA-MB-231	Triple-Negative Breast Cancer	Data not available	-

Note: IC50 values for the TNBC cell lines HS-578T and MDA-MB-231, as investigated in the primary study on PSE2's dual-inhibitory function, are not publicly available in the abstract.

Table 2: Mechanistic Effects of Pulchinenoside E2

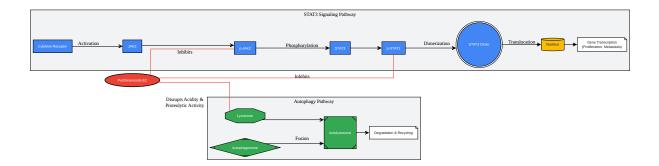
Target/Process	Effect	Key Proteins Affected	Cell Lines Tested	Reference
STAT3 Signaling	Inhibition	p-JAK2 (Tyr1007/1008)↓, p-STAT3 (Tyr705 and Ser727)↓	HS-578T, MDA- MB-231	INVALID-LINK
Autophagy	Blockade of Autophagic Flux	Impaired lysosomal proteolytic activity, Disrupted lysosomal acidity	HS-578T, MDA- MB-231	INVALID-LINK
Metastasis	Reduction of hepatic and pulmonary metastases	Not applicable	In vivo mouse models	INVALID-LINK

Note: Quantitative data on the percentage of inhibition or reduction for the mechanistic effects are not available in the public domain.

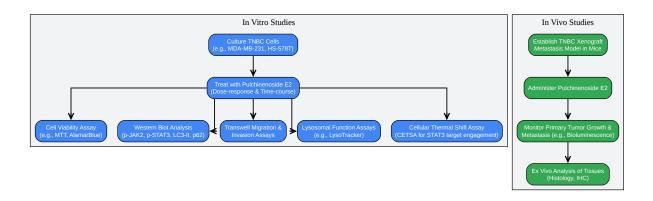


# Signaling Pathways and Experimental Workflow Visualizing the Dual Inhibition Mechanism of Pulchinenoside E2









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